2-(2-(3-(Morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride
CAS No.: 1266690-87-2
Cat. No.: VC4473236
Molecular Formula: C16H20Cl2N2O3S
Molecular Weight: 391.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1266690-87-2 |
|---|---|
| Molecular Formula | C16H20Cl2N2O3S |
| Molecular Weight | 391.31 |
| IUPAC Name | 2-[2-[3-(morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl]acetic acid;dihydrochloride |
| Standard InChI | InChI=1S/C16H18N2O3S.2ClH/c19-15(20)9-14-11-22-16(17-14)13-3-1-2-12(8-13)10-18-4-6-21-7-5-18;;/h1-3,8,11H,4-7,9-10H2,(H,19,20);2*1H |
| Standard InChI Key | HMGLIUJVSSOKFW-UHFFFAOYSA-N |
| SMILES | C1COCCN1CC2=CC(=CC=C2)C3=NC(=CS3)CC(=O)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(2-(3-(morpholinomethyl)phenyl)thiazol-4-yl)acetic acid dihydrochloride features a thiazole ring linked to a 3-(morpholin-4-ylmethyl)phenyl group at the 2-position and an acetic acid group at the 4-position (Figure 1) . The dihydrochloride salt form improves solubility and crystallinity, though exact solubility data remain unspecified .
Molecular Descriptors
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Molecular Formula: C₁₆H₂₀Cl₂N₂O₃S
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Molecular Weight: 391.31 g/mol
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SMILES: C1COCCN1CC2=CC(=CC=C2)C3=NC(=CS3)CC(=O)O.Cl.Cl
The presence of the morpholine ring enhances hydrophilicity, while the thiazole and aromatic systems contribute to hydrophobic interactions, yielding a calculated partition coefficient (cLogP) indicative of moderate lipophilicity.
Synthesis and Optimization
General Synthesis Strategy
The synthesis involves three primary stages:
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Formation of the Thiazole Core: A cyclocondensation reaction between a β-ketoester, propargyl alcohol, and substituted aryl aldehyde under reflux conditions generates the thiazole backbone .
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Morpholinomethyl Substitution: The phenyl group at the thiazole’s 2-position undergoes Friedel-Crafts alkylation with morpholine-4-carbaldehyde, followed by reduction to introduce the morpholinomethyl moiety.
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Acetic Acid Functionalization and Salt Formation: The acetic acid group is introduced via nucleophilic substitution, followed by treatment with hydrochloric acid to yield the dihydrochloride salt .
Key Reaction Conditions
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Catalysts: Cu(OAc)₂ and sodium ascorbate for click chemistry steps .
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Solvents: Acetone/water mixtures (1:2 ratio) for optimal reaction efficiency .
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Purification: Column chromatography using hexane/ethyl acetate (4:6) gradients .
| Compound | Target Activity | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 7a (C₂₂H₁₇F₄N₅O₃) | EGFR Kinase Inhibition | 12.4 | |
| 7d (C₂₃H₁₇F₆N₅O₃) | Antifungal (C. albicans) | 8.7 |
Material Science Applications
The compound’s crystalline nature and thermal stability (mp: 194–196°C) make it a candidate for nonlinear optical materials .
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